![molecular formula C22H26N2O5 B2526773 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide CAS No. 921836-91-1](/img/structure/B2526773.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide is a complex organic molecule that may be synthesized through a series of chemical reactions involving amides and cyclic compounds. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be useful in understanding the synthesis and properties of similar compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves catalyzed reactions that can form multiple bonds in a single step. For instance, the [Cp*Rh(III)]-catalyzed annulation described in the first paper could potentially be adapted for the synthesis of the target compound by using similar catalytic systems to create the tetrahydrobenzo[b][1,4]oxazepin ring system through sequential ortho-C–H amidation and cyclization . Although the paper focuses on the synthesis of 2-aryl quinazolin-4(3H)-one derivatives, the principles of catalyzed annulation could be relevant.
Molecular Structure Analysis
The molecular structure of the target compound likely features a tetrahydrobenzo[b][1,4]oxazepin ring, which is a bicyclic system containing both benzene and oxazepin rings. The presence of substituents such as ethyl and dimethyl groups would influence the molecule's three-dimensional conformation and potentially its reactivity. X-ray analysis, as mentioned in the second paper, could be used to determine the precise structure of such a compound .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, particularly those involving its amide and oxazepin functionalities. The N,O-bidentate directing group mentioned in the second paper suggests that similar structural motifs in the target compound could facilitate metal-catalyzed C–H bond functionalization reactions . This could be useful for further derivatization or for the synthesis of related compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of dimethoxybenzamide suggests potential hydrogen bonding capabilities, which could affect solubility and intermolecular interactions. Spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, as well as elemental analysis, would be essential for characterizing the compound and confirming its composition . The synthesis approaches described in the third paper, while not directly related to the target compound, highlight the importance of such methods in the development of new therapeutic agents .
Aplicaciones Científicas De Investigación
Serotonin-3 Receptor Antagonists
Studies on compounds structurally related to the specified chemical have highlighted their potential as potent serotonin-3 (5-HT3) receptor antagonists. These compounds are of interest for their structure-activity relationships, contributing to the understanding of how small molecular changes can influence their interaction with the 5-HT3 receptor, which is crucial for developing new therapeutics for conditions influenced by this receptor pathway, such as nausea and vomiting associated with chemotherapy H. Harada, T. Morie, Y. Hirokawa, H. Terauchi, I. Fujiwara, N. Yoshida, S. Kato (1995).
Antibacterial and Anticancer Agents
Research into benzoxepine-1,2,3-triazole hybrids, which share a core structural resemblance with the compound , has been conducted to evaluate their potential as antibacterial and anticancer agents. These compounds have shown promising activity against both Gram-negative and Gram-positive bacteria, as well as cytotoxicity against lung and colon cancer cell lines, indicating their potential application in the development of new therapies for bacterial infections and cancer Naveen Kuntala, Jhonsee Rani Telu, Venkanna Banothu, S. Nallapati, J. Anireddy, Sarbani Pal (2015).
Synthesis and Characterization of Heterocyclic Hybrids
The synthesis and characterization of benzimidazole-tethered oxazepine heterocyclic hybrids have been explored for their physicochemical properties and potential applications. These studies involve detailed synthetic routes to these hybrids, their structural characterization using X-ray diffraction and spectroscopy, and evaluation of their potential applications, such as nonlinear optical (NLO) properties, indicating their use in materials science A. Almansour, N. Arumugam, R. Suresh Kumar, S. Soliman, M. Altaf, H. Ghabbour (2016).
Propiedades
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-6-24-18-11-15(7-8-19(18)29-13-22(2,3)21(24)26)23-20(25)14-9-16(27-4)12-17(10-14)28-5/h7-12H,6,13H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNDWAXPUMQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)
![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2526697.png)

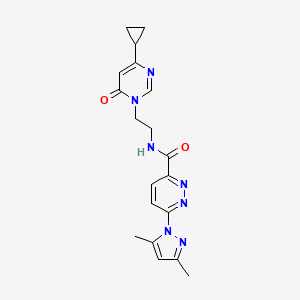
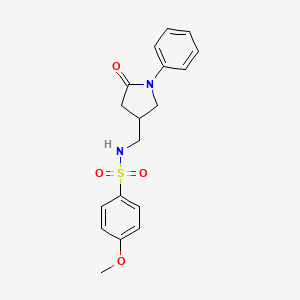
![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)


![[3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2526706.png)
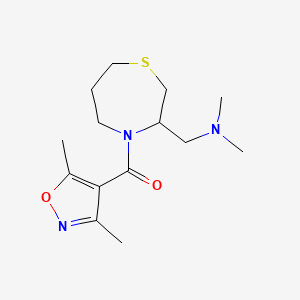
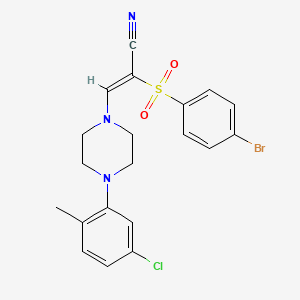
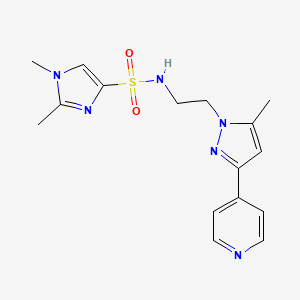
![N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine](/img/structure/B2526713.png)